molecular formula C12H18N2O B2672624 2-(3-Methoxyphenyl)-1-methylpiperazine CAS No. 1018645-87-8

2-(3-Methoxyphenyl)-1-methylpiperazine

Cat. No.: B2672624
CAS No.: 1018645-87-8
M. Wt: 206.289
InChI Key: MYQFVCUGJCCAJB-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-1-methylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by a piperazine ring substituted with a 3-methoxyphenyl group and a methyl group

Scientific Research Applications

Mechanism of Action

If the compound has biological activity, the mechanism of action would be studied. This could involve looking at the compound’s interactions with biological molecules, its effects on cellular processes, and any therapeutic effects it might have .

Safety and Hazards

This involves looking at the compound’s toxicity, flammability, and other hazards. It includes studying its effects on human health and the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-1-methylpiperazine typically involves the reaction of 3-methoxyaniline with 1-methylpiperazine under specific conditions. One common method includes the use of a solvent such as tetrahydrofuran (THF) and a base like sodium hydride. The reaction is carried out at room temperature, followed by purification steps to isolate the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-1-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in THF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce the fully saturated piperazine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methoxyphenyl)-1-methylpiperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 3-position and the methyl group on the piperazine ring provides distinct properties that differentiate it from other similar compounds.

Properties

IUPAC Name

2-(3-methoxyphenyl)-1-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-14-7-6-13-9-12(14)10-4-3-5-11(8-10)15-2/h3-5,8,12-13H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQFVCUGJCCAJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCC1C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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